molecular formula C7H14Br2Si B14662769 Bis(2-bromoethyl)(ethenyl)methylsilane CAS No. 51664-53-0

Bis(2-bromoethyl)(ethenyl)methylsilane

Cat. No.: B14662769
CAS No.: 51664-53-0
M. Wt: 286.08 g/mol
InChI Key: LSAFULYJVONRHA-UHFFFAOYSA-N
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Description

Bis(2-bromoethyl)(ethenyl)methylsilane: is an organosilicon compound characterized by the presence of bromine, ethylene, and methyl groups attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromoethyl)(ethenyl)methylsilane typically involves the reaction of vinylmethylsilane with 2-bromoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-bromoethyl)(ethenyl)methylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-bromoethyl)(ethenyl)methylsilane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of functionalized silanes and siloxanes .

Biology and Medicine: In biological research, this compound is used in the development of silicon-based biomaterials.

Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and coatings. It is also used in the manufacture of adhesives and sealants .

Mechanism of Action

The mechanism of action of bis(2-bromoethyl)(ethenyl)methylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The vinyl group can undergo addition reactions, while the silicon atom can form bonds with various functional groups, leading to the formation of diverse organosilicon compounds .

Comparison with Similar Compounds

Uniqueness: Bis(2-bromoethyl)(ethenyl)methylsilane is unique due to the presence of both bromoethyl and vinyl groups, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of new materials and chemical intermediates .

Properties

CAS No.

51664-53-0

Molecular Formula

C7H14Br2Si

Molecular Weight

286.08 g/mol

IUPAC Name

bis(2-bromoethyl)-ethenyl-methylsilane

InChI

InChI=1S/C7H14Br2Si/c1-3-10(2,6-4-8)7-5-9/h3H,1,4-7H2,2H3

InChI Key

LSAFULYJVONRHA-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCBr)(CCBr)C=C

Origin of Product

United States

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